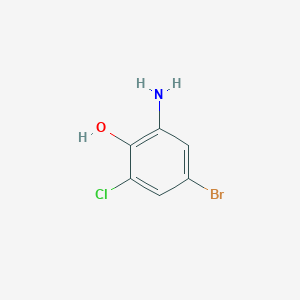

2-Amino-4-bromo-6-chlorophenol

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Propiedades

IUPAC Name |

2-amino-4-bromo-6-chlorophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrClNO/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYCUENMUMRTVQV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1N)O)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50728262 | |

| Record name | 2-Amino-4-bromo-6-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.47 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855836-14-5 | |

| Record name | 2-Amino-4-bromo-6-chlorophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50728262 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to 2-Amino-4-bromo-6-chlorophenol (CAS No. 855836-14-5): Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Halogenated Aminophenols

In the landscape of medicinal chemistry and organic synthesis, halogenated aminophenols represent a class of privileged scaffolds. The strategic placement of halogen atoms and an amino group on a phenolic ring creates a versatile building block with a unique combination of reactivity and physicochemical properties. The introduction of halogens like bromine and chlorine can significantly modulate a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The amino group provides a key nucleophilic center and a handle for a wide array of chemical transformations. This guide provides a comprehensive technical overview of a specific member of this class, 2-Amino-4-bromo-6-chlorophenol (CAS No. 855836-14-5), a compound of growing interest for its potential as an intermediate in the synthesis of novel therapeutic agents.

It is crucial to distinguish this compound from its isomer, 2-Amino-6-bromo-4-chlorophenol (CAS No. 179314-60-4), as the different substitution patterns on the aromatic ring can lead to distinct chemical reactivity and biological activities.[2] This guide will focus exclusively on the 4-bromo-6-chloro isomer.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in research and development. The key properties are summarized in the table below.[3]

| Property | Value | Source |

| CAS Number | 855836-14-5 | PubChem[3] |

| Molecular Formula | C₆H₅BrClNO | PubChem[3] |

| Molecular Weight | 222.47 g/mol | PubChem[3] |

| IUPAC Name | This compound | PubChem[3] |

| Appearance | Solid (predicted) | |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| InChI Key | HYCUENMUMRTVQV-UHFFFAOYSA-N | PubChem[3] |

| SMILES | C1=C(C=C(C(=C1N)O)Cl)Br | PubChem[3] |

Synthesis of this compound: A Plausible Two-Step Approach

While specific, peer-reviewed protocols for the synthesis of this compound are not extensively documented, a logical and established synthetic strategy involves a two-step process starting from a suitable precursor: the nitration of 4-bromo-2-chlorophenol, followed by the reduction of the resulting nitro-intermediate.

Step 1: Synthesis of the Precursor, 4-bromo-2-chlorophenol

The synthesis of the key precursor, 4-bromo-2-chlorophenol, can be achieved through the bromination of 2-chlorophenol. A patented process describes a method that offers high selectivity for the desired 4-bromo isomer over the 6-bromo isomer.[4]

Experimental Protocol: Synthesis of 4-bromo-2-chlorophenol[4]

-

Dissolve 2-chlorophenol in an inert solvent such as chlorobenzene.

-

Add a catalytic amount of triethylamine hydrochloride.

-

Cool the reaction mixture to approximately 5°C.

-

Slowly add a stoichiometric amount of bromine over several hours while maintaining the temperature between 5-8°C.

-

After the addition is complete, allow the reaction to gradually warm to room temperature and stir for an additional hour.

-

The solvent is then removed under vacuum to yield 4-bromo-2-chlorophenol with high purity.

Causality: The use of a catalyst like triethylamine hydrochloride helps to control the regioselectivity of the bromination, favoring the substitution at the para-position to the hydroxyl group, which is sterically less hindered and electronically activated.[4]

Step 2: Nitration of 4-bromo-2-chlorophenol to 4-bromo-2-chloro-6-nitrophenol

The subsequent step involves the nitration of 4-bromo-2-chlorophenol to introduce a nitro group at the 6-position. The hydroxyl group is a strong ortho-, para-director, and since the para-position is blocked by the bromine atom, the nitration is expected to occur at the ortho-position (C6).

Conceptual Protocol: Nitration

-

Dissolve 4-bromo-2-chlorophenol in a suitable solvent like glacial acetic acid.

-

Carefully add a nitrating agent, typically a mixture of concentrated nitric acid and sulfuric acid, dropwise at a controlled temperature (e.g., 0-5°C).

-

After the addition, the reaction is typically stirred for a period at a slightly elevated temperature to ensure completion.

-

The reaction mixture is then poured into ice water to precipitate the product, 4-bromo-2-chloro-6-nitrophenol, which can be collected by filtration.

Causality: The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.[1]

Step 3: Reduction of 4-bromo-2-chloro-6-nitrophenol to this compound

The final step is the reduction of the nitro group to an amino group. This transformation can be achieved through various methods, with catalytic hydrogenation being a common and efficient choice.

Experimental Protocol: Catalytic Hydrogenation[5]

-

Dissolve the nitro-intermediate, 4-bromo-2-chloro-6-nitrophenol, in a suitable solvent such as tetrahydrofuran (THF) or ethanol.

-

Add a catalyst, for example, 5% Rhodium on Carbon (Rh/C).

-

The reaction mixture is then subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred at room temperature for several hours.

-

The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the catalyst is removed by filtration through a pad of Celite.

-

The filtrate is concentrated under reduced pressure to yield the final product, this compound.

Causality: The metal catalyst (e.g., Rh/C) facilitates the addition of hydrogen across the N=O bonds of the nitro group, leading to its reduction to an amino group (-NH₂). This method is generally clean and high-yielding.[5]

Applications in Drug Discovery and Medicinal Chemistry

The true value of this compound lies in its potential as a versatile intermediate for the synthesis of more complex, biologically active molecules. While specific drugs derived directly from this compound are not yet prevalent in the market, its structural motifs are found in various pharmacologically active agents.

As a Precursor for Bioactive Scaffolds

The aminophenol core is a key component in a wide range of pharmaceuticals. For instance, the well-known analgesic and antipyretic, paracetamol, is a derivative of p-aminophenol.[6] The presence of bromine and chlorine atoms in this compound offers several advantages for drug design:

-

Modulation of Pharmacokinetics: The halogens can increase the lipophilicity of a molecule, potentially improving its absorption and distribution in the body. They can also block sites of metabolism, thereby increasing the drug's half-life.

-

Enhanced Binding Interactions: Halogen atoms can participate in halogen bonding, a non-covalent interaction that can contribute to the binding affinity of a ligand to its protein target.

-

Synthetic Handles: The bromine atom, in particular, can serve as a reactive site for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse substituents to explore the structure-activity relationship (SAR) of a lead compound.

Potential Therapeutic Areas

Derivatives of substituted aminophenols have been explored for a range of therapeutic applications, suggesting potential avenues for the use of this compound:

-

Oncology: Para-aminophenol derivatives are key intermediates in the synthesis of tyrosine kinase inhibitors like Cabozantinib, which is used to treat certain types of cancer. The unique substitution pattern of this compound could be exploited to design new kinase inhibitors or other anticancer agents.

-

Antimicrobial Agents: The search for new antibiotics is a global health priority. Certain para-aminophenol derivatives have demonstrated antibacterial and antifungal properties. The halogen atoms on the phenol ring could enhance the antimicrobial potency of derivatives synthesized from this compound.

-

Benzoxazole Derivatives: 2-Aminophenols are common precursors for the synthesis of benzoxazoles, a class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects.[7]

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on the GHS classification for this compound, it is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[3]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is a strategically important building block with significant potential for the synthesis of novel, biologically active compounds. Its unique arrangement of functional groups provides a versatile platform for chemical modification, making it an attractive starting material for drug discovery programs in areas such as oncology and infectious diseases. While detailed synthetic protocols and specific applications are still emerging, the foundational principles of organic chemistry provide a clear path for its synthesis and utilization. As the demand for new and effective therapeutics continues to grow, the exploration of such versatile chemical intermediates will undoubtedly play a crucial role in the future of drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. 2-氨基-6-溴-4-氯苯酚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 3. This compound | C6H5BrClNO | CID 57905988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. US4223166A - Process for producing 4-bromo-2-chlorophenols - Google Patents [patents.google.com]

- 5. 2-Amino-4-bromophenol synthesis - chemicalbook [chemicalbook.com]

- 6. pharmacy180.com [pharmacy180.com]

- 7. Advances in the synthetic strategies of benzoxazoles using 2-aminophenol as a precursor: an up-to-date review - PMC [pmc.ncbi.nlm.nih.gov]

2-Amino-4-bromo-6-chlorophenol molecular weight

An In-Depth Technical Guide to 2-Amino-4-bromo-6-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of this compound, a halogenated aminophenol of significant interest in synthetic and medicinal chemistry. We delve into its core physicochemical properties, established synthetic routes with detailed mechanistic insights, and robust analytical methodologies for its characterization and quality control. The narrative emphasizes the causality behind experimental choices, grounding theoretical knowledge in practical application. Furthermore, this document outlines the compound's utility as a versatile building block in organic synthesis, its role in coordination chemistry, and its potential as a privileged scaffold in drug discovery programs. Safety protocols and handling guidelines are also presented to ensure its responsible use in a laboratory setting.

Introduction: The Significance of Halogenated Phenolic Scaffolds

Halogenated phenols and anilines are foundational pillars in the architecture of complex organic molecules. The introduction of halogen atoms onto an aromatic ring profoundly influences its electronic properties, lipophilicity, and metabolic stability—parameters of critical importance in the design of agrochemicals, materials, and particularly, pharmaceuticals.[1] The compound this compound is a unique exemplar of this class, incorporating electron-donating amino (-NH₂) and hydroxyl (-OH) groups with electron-withdrawing bromine and chlorine atoms. This specific arrangement of substituents creates a molecule with multiple reactive sites and a nuanced electronic character, making it a highly valuable and versatile intermediate for chemical synthesis and a scaffold of interest for probing biological systems.[1] Its utility spans from being a key precursor for intricate molecular frameworks to its application as a bidentate ligand in the formation of metal complexes with potential catalytic or antioxidant properties.[1]

Physicochemical and Structural Properties

Precise identification and understanding of a compound's physical properties are prerequisites for its effective use in research and development. This compound is a solid at room temperature, with key identifying information summarized below.[1]

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Molecular Weight | 222.47 g/mol | [1][2][3] |

| Molecular Formula | C₆H₅BrClNO | [2][4] |

| CAS Number | 179314-60-4 | [1] |

| Alternative CAS | 855836-14-5 | [2] |

| Appearance | Solid, Light brown crystalline powder | [1][5] |

| Melting Point | 83-87 °C | [1] |

| InChI Key | ISKCLWHHJKNMKI-UHFFFAOYSA-N | [1][3] |

| SMILES | Nc1cc(Cl)cc(Br)c1O | |

| Storage | Store at 2-8°C |

Synthesis and Manufacturing: A Mechanistic Approach

The synthesis of this compound is most commonly achieved via a robust, two-step sequence starting from a readily available precursor. This approach is favored for its logical progression and high-yielding transformations.

Primary Synthetic Route: Electrophilic Nitration and Subsequent Reduction

The established pathway involves the nitration of 2-bromo-4-chlorophenol, followed by the chemical reduction of the introduced nitro group to the desired amine.[1]

-

Step 1: Electrophilic Aromatic Nitration. The precursor, 2-bromo-4-chlorophenol, is treated with a nitrating agent. The choice of a concentrated nitric acid and sulfuric acid mixture is deliberate. Sulfuric acid acts as a potent catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺). This powerful electrophile then attacks the electron-rich phenol ring to install the nitro group.[1]

-

Step 2: Reduction of the Nitro Group. The intermediate, 2-bromo-4-chloro-6-nitrophenol, is then subjected to a reduction reaction. A common and efficient method for this transformation is catalytic hydrogenation, where hydrogen gas is used in the presence of a metal catalyst (e.g., Palladium on carbon) to selectively reduce the nitro group (-NO₂) to an amino group (-NH₂).[1]

General Experimental Protocol

This protocol is a representative example based on established chemical principles and should be adapted and optimized under appropriate laboratory conditions.

Step 1: Synthesis of 2-bromo-4-chloro-6-nitrophenol

-

In a flask equipped with a magnetic stirrer and cooled in an ice bath (0-5 °C), slowly add 2-bromo-4-chlorophenol (1.0 eq) to a pre-cooled mixture of concentrated sulfuric acid (3.0 eq).

-

Maintain the temperature below 10 °C while slowly adding a mixture of concentrated nitric acid (1.1 eq) and concentrated sulfuric acid (1.0 eq) dropwise over 30 minutes. The causality for this slow, cold addition is to control the exothermic reaction and prevent unwanted side products.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours, monitoring progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture over crushed ice. The solid product will precipitate out of the aqueous solution.

-

Collect the solid by vacuum filtration, wash thoroughly with cold water until the filtrate is neutral, and dry under vacuum to yield the crude 2-bromo-4-chloro-6-nitrophenol.

Step 2: Synthesis of this compound

-

Dissolve the crude 2-bromo-4-chloro-6-nitrophenol (1.0 eq) in a suitable solvent such as ethanol or ethyl acetate.

-

Transfer the solution to a hydrogenation vessel and add a catalytic amount of 10% Palladium on carbon (Pd/C) (approx. 5-10 mol%).

-

Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen (typically 50 psi) and stir vigorously at room temperature.

-

Monitor the reaction by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-8 hours.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. The Celite is crucial for removing the fine, pyrophoric catalyst safely.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound, which can be further purified by recrystallization.

Synthesis Workflow Diagram

Caption: Synthetic pathway from precursor to final product.

Alternative Synthetic Routes

An alternative strategy involves the direct electrophilic bromination of 2-amino-4-chlorophenol.[1] In this approach, the existing amino and hydroxyl groups act as powerful ortho-, para-directing groups, guiding the incoming bromine electrophile to the desired position. This method may require careful control of conditions to prevent over-bromination and ensure regioselectivity.

Analytical Characterization and Quality Control

Confirming the identity, structure, and purity of the synthesized compound is a non-negotiable step in the research and development pipeline. A multi-technique approach is employed for comprehensive characterization.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for elucidating the molecular structure.[1]

-

¹H NMR : The spectrum is expected to show two distinct signals in the aromatic region for the two protons on the benzene ring. Their chemical shifts and coupling patterns (doublets) would confirm their relative positions. Broad singlets corresponding to the -NH₂ and -OH protons would also be present, with chemical shifts that can vary depending on the solvent and concentration.[1]

-

¹³C NMR : The spectrum should display six unique signals, corresponding to each of the six carbon atoms in the distinct electronic environments of the aromatic ring.

-

-

Mass Spectrometry (MS) : MS is used to confirm the molecular weight of the compound.[1] The presence of both bromine (isotopes ⁷⁹Br and ⁸¹Br in ~1:1 ratio) and chlorine (isotopes ³⁵Cl and ³⁷Cl in ~3:1 ratio) will result in a characteristic isotopic cluster for the molecular ion peak (M, M+2, M+4), providing definitive evidence of the compound's elemental composition.

-

Infrared (IR) Spectroscopy : IR spectroscopy is used to identify the key functional groups. Characteristic absorption bands would be observed for the O-H stretch (broad, ~3200-3600 cm⁻¹), N-H stretches of the primary amine (two sharp peaks, ~3300-3500 cm⁻¹), and C-X (C-Br, C-Cl) stretches in the fingerprint region.

Chromatographic Purity Assessment

-

High-Performance Liquid Chromatography (HPLC) : HPLC is the gold standard for assessing the purity of the final compound.[1] A reversed-phase method, typically using a C18 column with a mobile phase of acetonitrile and water (often with a small amount of acid like formic or acetic acid), would be employed to separate the target compound from any starting materials, intermediates, or by-products.[6] Purity is determined by integrating the area of the product peak relative to all other peaks detected.

Quality Control Workflow

Caption: Standard workflow for analytical quality control.

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions in a well-ventilated laboratory fume hood.

| Hazard Information | Details | Source |

| Signal Word | Warning | [2] |

| Pictograms | GHS07 (Irritant) | [2] |

| Hazard Statements | H302: Harmful if swallowed. H312: Harmful in contact with skin. H315: Causes skin irritation. H319: Causes serious eye irritation. H332: Harmful if inhaled. H335: May cause respiratory irritation. | [2] |

| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat. Use respiratory protection if dusting occurs. | [7][8] |

| Handling | Avoid contact with skin, eyes, and clothing. Avoid inhalation of dust. Wash hands thoroughly after handling. | [7] |

Applications in Research and Development

The unique structural features of this compound make it a valuable building block in several scientific domains.

Intermediate in Complex Organic Synthesis

The compound serves as a versatile precursor for more complex molecules.[1] The amino and hydroxyl groups are nucleophilic and can be readily functionalized through reactions like acylation, alkylation, and diazotization, allowing for the extension of the molecular framework. The halogen atoms can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the formation of new carbon-carbon or carbon-heteroatom bonds.

Ligand in Coordination Chemistry

The ortho-disposition of the amino and hydroxyl groups allows the molecule to act as a bidentate ligand. It can chelate to various transition metals (e.g., Co, Ni, Cu, Zn) to form stable metal complexes. These complexes are often investigated for their potential applications in catalysis, materials science, and as bioactive agents.[1]

Scaffold in Medicinal Chemistry and Drug Discovery

The halogenated aminophenol motif is of significant interest in drug discovery.[1] The presence of halogens can enhance binding affinity to biological targets through halogen bonding and can improve pharmacokinetic properties like membrane permeability and metabolic resistance. The amino and hydroxyl groups provide anchor points for attaching other pharmacophoric elements, making this compound an excellent starting point for generating libraries of derivatives for screening against various diseases. The strategic placement of substituents allows for fine-tuning of the molecule's properties to optimize for potency and selectivity. The importance of chlorine-containing molecules in FDA-approved drugs highlights the value of such scaffolds in modern pharmaceutical development.[9]

Conclusion

This compound is more than a simple chemical reagent; it is a highly functionalized and strategically designed building block for advanced chemical synthesis. Its well-defined physicochemical properties, accessible synthetic routes, and clear analytical profile make it a reliable component in the R&D workflow. The convergence of multiple reactive sites and modulating halogen substituents provides chemists and drug discovery professionals with a powerful tool to construct novel molecular architectures with tailored properties for applications in medicine, materials, and beyond.

References

- 1. benchchem.com [benchchem.com]

- 2. This compound | C6H5BrClNO | CID 57905988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-amino-6-bromo-4-chlorophenol [stenutz.eu]

- 4. 2-amino-6-bromo-4-chlorophenol 95% | CAS: 179314-60-4 | AChemBlock [achemblock.com]

- 5. ICSC 1652 - 2-AMINO-4-CHLOROPHENOL [chemicalsafety.ilo.org]

- 6. researchgate.net [researchgate.net]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Significance of Halogenated Aminophenols

An In-Depth Technical Guide to 2-Amino-6-bromo-4-chlorophenol: Properties, Synthesis, and Applications

Halogenated phenolic compounds are cornerstones of modern organic synthesis and medicinal chemistry. The strategic incorporation of halogen atoms onto a phenol ring dramatically alters the molecule's electronic and steric properties.[1] This modification can enhance lipophilicity, a critical factor for drug absorption, improve metabolic stability, and introduce reactive handles for further chemical diversification through cross-coupling reactions.[1]

Similarly, aminophenols, which contain both amino (-NH₂) and hydroxyl (-OH) groups, are highly versatile building blocks, famously exemplified by 4-aminophenol's role as a key intermediate in the synthesis of paracetamol.[1]

2-Amino-6-bromo-4-chlorophenol (CAS No: 179314-60-4) is a halogenated aminophenol that embodies the synergistic potential of these structural motifs.[1] Its unique arrangement of electron-donating (amino, hydroxyl) and electron-withdrawing (bromo, chloro) groups on the aromatic ring creates a distinct electronic environment. This renders it a valuable intermediate for synthesizing complex molecules and a compelling scaffold for drug discovery and materials science research.[1] This guide provides a comprehensive technical overview of its chemical properties, synthesis, reactivity, and applications for researchers and drug development professionals.

Part 1: Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's fundamental properties is paramount for its effective application in research and development.

Core Physicochemical Data

The essential characteristics of 2-Amino-6-bromo-4-chlorophenol are summarized below, providing a snapshot of its identity and key physical properties.

| Property | Value | Source(s) |

| IUPAC Name | 2-amino-6-bromo-4-chlorophenol | [1][2] |

| CAS Number | 179314-60-4 | [1][2] |

| Molecular Formula | C₆H₅BrClNO | [2] |

| Molecular Weight | 222.47 g/mol | [1][3] |

| Appearance | Solid | [1] |

| Melting Point | 83-87 °C | [1] |

| InChI Key | ISKCLWHHJKNMKI-UHFFFAOYSA-N | [1][3] |

| Storage Temperature | 2-8°C |

Chemical Structure

Caption: Chemical Structure of 2-Amino-6-bromo-4-chlorophenol.

Spectroscopic Profile

Structural elucidation and purity confirmation rely on a combination of spectroscopic techniques.[1]

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals for the two aromatic protons, as well as the protons of the amino (-NH₂) and hydroxyl (-OH) groups. The chemical shifts of the aromatic protons are influenced by the combined electronic effects of the four substituents. The -NH₂ and -OH protons typically appear as broad singlets, with chemical shifts that can vary depending on the solvent, concentration, and temperature.[1]

-

¹³C NMR Spectroscopy : The carbon NMR spectrum provides information on the carbon framework of the molecule.

-

Mass Spectrometry (MS) : This technique is used to confirm the molecular weight of the compound (222.47 g/mol ).[1]

-

High-Performance Liquid Chromatography (HPLC) : HPLC is a critical tool for assessing the purity of the synthesized compound.[1]

Part 2: Synthesis and Purification

The most prevalent and logical synthetic route to 2-Amino-6-bromo-4-chlorophenol involves a two-step process starting from 2-bromo-4-chlorophenol.[1] This strategy first introduces a nitro group via electrophilic aromatic substitution, which is subsequently reduced to the target amino group.[1]

Caption: General workflow for the synthesis of 2-Amino-6-bromo-4-chlorophenol.

Step-by-Step Synthesis Protocol

This protocol describes a representative lab-scale synthesis. All operations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step 1: Nitration of 2-Bromo-4-chlorophenol

-

Reaction Setup : In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool concentrated sulfuric acid to 0-5 °C in an ice bath.

-

Addition of Starting Material : Slowly add solid 2-bromo-4-chlorophenol to the cold sulfuric acid with continuous stirring until fully dissolved. Maintain the temperature below 10 °C.

-

Preparation of Nitrating Mixture : Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid.

-

Nitration Reaction : Add the nitrating mixture dropwise to the solution of 2-bromo-4-chlorophenol, ensuring the reaction temperature is strictly maintained between 0-5 °C. The sulfuric acid acts as a catalyst by protonating nitric acid to form the highly electrophilic nitronium ion (NO₂⁺).[1]

-

Reaction Monitoring : After the addition is complete, allow the reaction to stir at low temperature for a specified time. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Work-up : Once the reaction is complete, carefully pour the reaction mixture over crushed ice to precipitate the crude product, 2-bromo-6-nitro-4-chlorophenol. Filter the solid, wash with cold water until the washings are neutral, and dry under vacuum.

Step 2: Reduction of 2-Bromo-6-nitro-4-chlorophenol

-

Catalyst Setup : In a hydrogenation vessel, suspend the crude 2-bromo-6-nitro-4-chlorophenol in a suitable solvent (e.g., ethanol or ethyl acetate). Add a catalytic amount of palladium on carbon (Pd/C).

-

Hydrogenation : Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen and stir the mixture vigorously at room temperature. Catalytic hydrogenation is a widely used and effective method for this transformation.[1]

-

Reaction Monitoring : Monitor the uptake of hydrogen and the reaction progress by TLC.

-

Work-up : Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Isolation and Purification : Concentrate the filtrate under reduced pressure to yield the crude 2-Amino-6-bromo-4-chlorophenol. The final product can be further purified by recrystallization from an appropriate solvent system or by column chromatography to achieve high purity. Purity should be confirmed by HPLC analysis.[1]

Part 3: Chemical Reactivity and Mechanistic Insights

The molecule's functionality is dictated by its three reactive centers: the amino group, the phenolic hydroxyl group, and the halogen-substituted aromatic ring.[1]

Reactions of the Amino Group

The primary aromatic amino group is a versatile nucleophilic center.

-

Diazotization : This is a pivotal reaction for primary aromatic amines. Treatment with nitrous acid (HONO), generated in situ from sodium nitrite (NaNO₂) and a strong acid at 0–5 °C, converts the amino group into a diazonium salt.[1] This highly reactive intermediate is a gateway to a vast array of azo compounds and other derivatives.

Caption: Diazotization of 2-Amino-6-bromo-4-chlorophenol.

-

Other Reactions : The amino group is also susceptible to acylation, alkylation, and controlled oxidation to form nitroso or nitro derivatives.[1]

Reactions of the Phenolic Hydroxyl Group

The hydroxyl group can readily undergo reactions such as esterification by reacting with acyl halides or anhydrides. It is important to note that the amino group is also nucleophilic and may compete in these reactions. Therefore, protection of the amino group (e.g., as an amide) might be necessary to achieve selective transformation at the hydroxyl site.[1]

Reactions of the Aromatic Ring

The two halogen atoms, bromine and chlorine, make the aromatic ring a candidate for nucleophilic aromatic substitution (SNAr) reactions, which are instrumental for introducing new functional groups onto the ring.[1]

Part 4: Applications in Research and Development

The unique structural features of 2-Amino-6-bromo-4-chlorophenol make it a valuable compound in several research areas.

-

Organic Synthesis : It serves as a key building block for constructing more complex organic molecules, leveraging the reactivity of its multiple functional groups.[1]

-

Medicinal Chemistry : The halogenated aminophenol scaffold is of significant interest in drug discovery.[1] Halogen atoms can enhance binding affinity to biological targets and improve a drug's metabolic profile.[1] This compound and its derivatives are investigated for potential biological activities. For instance, it can act as a bidentate ligand to form complexes with transition metals, which are then studied for their catalytic or therapeutic properties.[1]

-

Materials Science : The ability of this compound to form metal complexes opens avenues for developing new materials with tailored electronic or catalytic properties.[1]

Part 5: Safety, Handling, and Storage

Proper handling and storage are crucial when working with this chemical. The following information is based on available safety data for this compound and closely related analogs.

GHS Hazard Classification

| Hazard Class | Code | Description | Source(s) |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | [4] |

| Skin Irritation | H315 | Causes skin irritation | [4] |

| Eye Irritation | H319 | Causes serious eye irritation | [4] |

| STOT, Single Exposure | H335 | May cause respiratory irritation | [4] |

Handling and Personal Protective Equipment (PPE)

-

Engineering Controls : Use only in a well-ventilated area, preferably inside a chemical fume hood.[5][6]

-

Eye/Face Protection : Wear tightly fitting safety goggles or a face shield.[6][7]

-

Skin Protection : Wear impervious, chemical-resistant gloves (e.g., nitrile) and a lab coat.[5][7]

-

Respiratory Protection : If dust is generated, use a NIOSH-approved particulate respirator.[6]

-

General Hygiene : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.[5][7]

Storage

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[6]

-

Recommended storage temperature is between 2-8°C.

First-Aid Measures

-

Inhalation : Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[5][7]

-

Skin Contact : Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water.[5]

-

Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention.[5]

-

Ingestion : Rinse mouth. Do NOT induce vomiting. Call a poison control center or doctor immediately.[5][8]

References

- 1. benchchem.com [benchchem.com]

- 2. 2-amino-6-bromo-4-chlorophenol 95% | CAS: 179314-60-4 | AChemBlock [achemblock.com]

- 3. 2-amino-6-bromo-4-chlorophenol [stenutz.eu]

- 4. 2-Amino-6-bromo-4-chlorophenol 97 179314-60-4 [sigmaaldrich.com]

- 5. fishersci.com [fishersci.com]

- 6. echemi.com [echemi.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. ICSC 1652 - 2-AMINO-4-CHLOROPHENOL [chemicalsafety.ilo.org]

An In-depth Technical Guide to the Synthesis of 2-Amino-4-bromo-6-chlorophenol

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Halogenated Aminophenols

Halogenated aminophenols are a class of chemical compounds that hold significant value as versatile intermediates in the synthesis of a wide array of more complex molecules, particularly in the pharmaceutical and agrochemical industries. The specific substitution pattern of halogen atoms and functional groups on the aromatic ring can profoundly influence the biological activity and chemical reactivity of these compounds. 2-Amino-4-bromo-6-chlorophenol, with its distinct arrangement of amino, bromo, chloro, and hydroxyl moieties, represents a key building block for the development of novel therapeutic agents and other specialized chemical products. The presence of multiple reactive sites on the molecule allows for a variety of subsequent chemical transformations, making it a valuable precursor in medicinal chemistry and materials science. This guide provides a detailed, scientifically-grounded pathway for the synthesis of this compound, elucidating the underlying chemical principles and offering practical, step-by-step protocols.

Strategic Synthesis Pathway: A Two-Step Approach

The most logical and efficient synthetic route to this compound commences with the commercially available starting material, 4-bromo-2-chlorophenol. This pathway involves two primary transformations: the regioselective nitration of the phenol ring, followed by the reduction of the newly introduced nitro group to the desired amine.

Caption: Overall synthesis workflow for this compound.

Part 1: Regioselective Nitration of 4-Bromo-2-chlorophenol

The initial step in this synthesis is the electrophilic aromatic substitution, specifically nitration, of 4-bromo-2-chlorophenol. The success of this step hinges on the precise control of regioselectivity to install the nitro group at the desired position.

Causality Behind Experimental Choices:

The hydroxyl group (-OH) of the phenol is a strongly activating and ortho, para-directing group. In the starting material, the para position is occupied by the bromine atom. This leaves the two ortho positions (C2 and C6) as the most likely sites for electrophilic attack. The C2 position is already substituted with a chlorine atom. Therefore, the nitration is overwhelmingly directed to the vacant C6 position. The chloro and bromo substituents, while deactivating the ring overall, are also ortho, para-directing, which does not conflict with the directing effect of the powerful hydroxyl group in this specific substitution pattern.

A mixture of concentrated nitric acid and sulfuric acid is the classic and most effective nitrating agent. Sulfuric acid acts as a catalyst by protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active electrophile in the reaction.[1]

Caption: Mechanism of electrophilic nitration of the phenol ring.

Experimental Protocol: Nitration

-

Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-bromo-2-chlorophenol (1 equivalent).

-

Acid Mixture Preparation: In a separate beaker, carefully prepare the nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to chilled concentrated sulfuric acid (2-3 equivalents) while maintaining a low temperature (0-5 °C) in an ice bath.

-

Reaction Execution: Cool the flask containing the starting material to 0-5 °C. Slowly add the prepared nitrating mixture dropwise to the stirred solution, ensuring the temperature does not exceed 10 °C.

-

Reaction Monitoring: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, pour the reaction mixture slowly over crushed ice with stirring. The solid product will precipitate out of the solution.

-

Purification: Collect the precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then dry. The crude product can be further purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture.

Part 2: Reduction of 4-Bromo-6-chloro-2-nitrophenol

The second and final step is the reduction of the nitro group of 4-bromo-6-chloro-2-nitrophenol to an amino group, yielding the target compound, this compound.

Causality Behind Experimental Choices:

A variety of methods are available for the reduction of aromatic nitro compounds. Catalytic hydrogenation is a very clean method, but for this guide, we will focus on a more classical and robust laboratory method: reduction with a metal in acidic conditions. The use of iron (Fe) powder in the presence of hydrochloric acid (HCl) is a widely used, cost-effective, and high-yielding method for this transformation.[2] The reaction proceeds through a series of electron and proton transfers, with the iron acting as the electron donor. The acidic medium is necessary to protonate the intermediates and to dissolve the iron.

Experimental Protocol: Reduction

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the 4-bromo-6-chloro-2-nitrophenol (1 equivalent) and ethanol or a mixture of ethanol and water as the solvent.

-

Addition of Reagents: Add iron powder (3-4 equivalents) to the flask. Heat the mixture to reflux.

-

Reaction Execution: While refluxing, add concentrated hydrochloric acid (0.5-1 equivalent) portion-wise or dropwise through the condenser. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

-

Reaction Monitoring: Continue heating under reflux for 2-4 hours, or until the reaction is complete as indicated by TLC (disappearance of the starting material).

-

Workup: After completion, cool the reaction mixture and filter it hot through a pad of celite to remove the iron and iron salts. Wash the filter cake with hot ethanol.

-

Isolation: Combine the filtrate and washings. The product can be isolated by removing the solvent under reduced pressure. Alternatively, the pH of the filtrate can be adjusted to be slightly basic to precipitate the product, which is then collected by filtration.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene, to yield the final product.

Quantitative Data Summary

| Step | Starting Material | Reagents | Key Conditions | Typical Yield |

| Nitration | 4-Bromo-2-chlorophenol | Conc. HNO₃, Conc. H₂SO₄ | 0-10 °C, then RT | 85-95% |

| Reduction | 4-Bromo-6-chloro-2-nitrophenol | Fe powder, Conc. HCl, Ethanol/H₂O | Reflux | 80-90% |

Conclusion and Future Perspectives

The described two-step synthesis pathway provides a reliable and efficient method for the laboratory-scale production of this compound. The methodology relies on well-established chemical transformations and utilizes readily available reagents. The regioselectivity of the nitration step is well-controlled by the inherent directing effects of the substituents on the starting material. The subsequent reduction of the nitro group is a robust and high-yielding reaction. This synthetic protocol provides a solid foundation for researchers and drug development professionals to access this valuable building block for further chemical exploration and the development of novel, high-value compounds. Further optimization of reaction conditions, such as exploring different solvent systems or alternative reducing agents, may lead to even higher yields and purity.

References

An In-depth Technical Guide to 2-Amino-4-bromo-6-chlorophenol and its Structural Analogs: Synthesis, Biological Activity, and Drug Discovery Potential

This technical guide provides a comprehensive overview of 2-Amino-4-bromo-6-chlorophenol and its structural analogs, a class of compounds with significant potential in medicinal chemistry and drug discovery. This document delves into the synthetic strategies for accessing these molecules, explores their diverse biological activities, and elucidates the key structure-activity relationships that govern their function. Detailed experimental protocols, comparative data, and visual workflows are provided to equip researchers, scientists, and drug development professionals with the knowledge to effectively harness the therapeutic potential of these halogenated aminophenols.

Introduction: The Significance of Halogenated Aminophenols

The aminophenol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. The introduction of halogen atoms onto this scaffold profoundly modulates the physicochemical and biological properties of the parent molecule. Halogens, particularly bromine and chlorine, can enhance metabolic stability, improve membrane permeability, and participate in specific halogen bonding interactions with biological targets, often leading to increased potency and selectivity.[1][2] this compound, with its unique substitution pattern, represents a key starting point for the exploration of a diverse chemical space of bioactive compounds. This guide will explore the synthesis of this core molecule and its analogs, and detail their potential as antimicrobial, anticancer, and enzyme-inhibiting agents.

Synthetic Strategies: Accessing the Core Scaffold and its Analogs

The synthesis of polysubstituted phenols like this compound and its analogs requires careful control of regioselectivity. Several synthetic routes can be employed, with the choice of strategy often depending on the desired substitution pattern and the availability of starting materials.

Electrophilic Halogenation of Substituted Aminophenols

A common and direct approach involves the electrophilic halogenation of a pre-existing aminophenol. The directing effects of the amino and hydroxyl groups, which are both ortho-, para-directing, must be carefully considered to achieve the desired regiochemistry.

Conceptual Workflow for Electrophilic Halogenation:

Caption: General workflow for the electrophilic halogenation of a substituted 2-aminophenol.

A key challenge in this approach is controlling the position of halogenation, especially when multiple positions are activated. The choice of solvent and halogenating agent can influence the regioselectivity of the reaction. For instance, the use of N-bromosuccinimide (NBS) or N-chlorosuccinimide (NCS) in a suitable solvent like acetonitrile or dichloromethane is a common practice.[3]

Nitration-Reduction Strategy

An alternative and often more controlled method involves the initial nitration of a corresponding dihalophenol, followed by the reduction of the nitro group to an amine. This strategy offers better control over the final substitution pattern as the directing effects of the halogen and hydroxyl groups guide the initial nitration step.

Synthetic Pathway via Nitration-Reduction:

Caption: A common synthetic route to this compound via a nitration-reduction sequence.

The reduction of the nitro group can be achieved through various methods, including catalytic hydrogenation (e.g., H2 over Pd/C) or using reducing agents like tin(II) chloride (SnCl2) or sodium dithionite (Na2S2O4).[4][5]

Protecting Group Strategies

In the synthesis of more complex analogs with multiple reactive functional groups, the use of protecting groups is often necessary to prevent unwanted side reactions.[6] For instance, the amino and hydroxyl groups of the aminophenol core may need to be protected during certain transformations on other parts of the molecule.

Common Protecting Groups for Aminophenols:

| Functional Group | Protecting Group | Deprotection Conditions |

| Amino (-NH2) | Boc (tert-Butoxycarbonyl) | Acidic conditions (e.g., TFA) |

| Cbz (Carboxybenzyl) | Catalytic hydrogenation | |

| Hydroxyl (-OH) | TBDMS (tert-Butyldimethylsilyl) | Fluoride source (e.g., TBAF) |

| MOM (Methoxymethyl) | Acidic conditions |

Experimental Protocols

This section provides detailed, step-by-step methodologies for the synthesis and purification of this compound and its analogs.

Synthesis of this compound via Nitration-Reduction

Materials:

-

2-Bromo-4-chlorophenol

-

Concentrated Nitric Acid (70%)

-

Concentrated Sulfuric Acid (98%)

-

Tin(II) chloride dihydrate (SnCl2·2H2O)

-

Concentrated Hydrochloric Acid (37%)

-

Sodium Bicarbonate

-

Ethyl Acetate

-

Anhydrous Sodium Sulfate

-

Deionized Water

-

Ice

Procedure:

Step 1: Nitration of 2-Bromo-4-chlorophenol

-

In a round-bottom flask equipped with a magnetic stirrer and placed in an ice bath, slowly add 10.0 g of 2-Bromo-4-chlorophenol to 50 mL of concentrated sulfuric acid.

-

Once the solid has dissolved, slowly add a pre-cooled mixture of 1:1 (v/v) concentrated nitric acid and concentrated sulfuric acid dropwise while maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction to stir at room temperature for 2 hours.

-

Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.

-

The precipitated yellow solid, 2-bromo-4-chloro-6-nitrophenol, is collected by vacuum filtration and washed with cold deionized water until the filtrate is neutral.

-

The crude product is dried under vacuum.

Step 2: Reduction of 2-Bromo-4-chloro-6-nitrophenol

-

In a round-bottom flask, suspend 5.0 g of the dried 2-bromo-4-chloro-6-nitrophenol in 50 mL of concentrated hydrochloric acid.

-

Add 15.0 g of tin(II) chloride dihydrate in portions to the suspension with stirring.

-

Heat the reaction mixture to 80-90 °C for 3 hours.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly neutralize the acidic solution by the portion-wise addition of solid sodium bicarbonate until the pH is approximately 8.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure to yield the crude this compound.

Purification by High-Performance Liquid Chromatography (HPLC)

Instrumentation and Conditions:

-

HPLC System: A standard preparative HPLC system with a UV detector.

-

Column: A reverse-phase C18 column (e.g., 250 mm x 21.2 mm, 10 µm).

-

Mobile Phase: A gradient of acetonitrile and water (both with 0.1% trifluoroacetic acid).

-

Flow Rate: 10-20 mL/min.

-

Detection: 280 nm.

Procedure:

-

Dissolve the crude product in a minimal amount of the initial mobile phase solvent.

-

Inject the sample onto the preparative HPLC column.

-

Run a suitable gradient to separate the desired product from impurities.

-

Collect the fractions containing the pure product.

-

Combine the pure fractions and remove the solvent under reduced pressure.

-

Lyophilize the remaining aqueous solution to obtain the pure this compound as a solid.[7][8][9][10][11]

Characterization of this compound and its Analogs

The synthesized compounds should be thoroughly characterized to confirm their structure and purity using a combination of spectroscopic and analytical techniques.

Spectroscopic Data for this compound:

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons will appear as distinct signals in the aromatic region (typically 6.5-7.5 ppm). The chemical shifts will be influenced by the electronic effects of the substituents. The amino (-NH₂) and hydroxyl (-OH) protons will likely appear as broad singlets, with their chemical shifts being solvent and concentration-dependent. |

| ¹³C NMR | The spectrum will show six distinct signals for the aromatic carbons, with their chemical shifts determined by the attached substituents. The carbon bearing the hydroxyl group will be downfield, while the carbon attached to the amino group will be upfield relative to the other aromatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for the O-H and N-H stretching vibrations will be observed in the region of 3200-3500 cm⁻¹. Aromatic C-H and C=C stretching vibrations will also be present. |

| Mass Spectrometry | The molecular ion peak corresponding to the molecular weight of the compound (222.47 g/mol for C₆H₅BrClNO) will be observed, along with a characteristic isotopic pattern due to the presence of bromine and chlorine. |

Biological Activities and Structure-Activity Relationships (SAR)

Halogenated aminophenols exhibit a wide range of biological activities, making them attractive scaffolds for drug discovery. The nature, position, and number of halogen substituents play a critical role in determining their potency and selectivity.[12][13][14]

Antimicrobial Activity

Many halogenated phenols and their derivatives have demonstrated significant antimicrobial activity against a broad spectrum of bacteria and fungi.[13][15][16] The presence of halogens is thought to enhance the lipophilicity of the molecule, facilitating its transport across microbial cell membranes.

Comparative Antimicrobial Activity of Halogenated Phenols:

| Compound | Organism | MIC (µg/mL) | Reference |

| 2,4,6-Triiodophenol | Staphylococcus aureus | 5 | [13] |

| 4-Bromo-6-chloroindole | Staphylococcus aureus | 30 | [16] |

| 6-Bromo-4-iodoindole | Staphylococcus aureus | 20 | [16] |

Structure-Activity Relationship for Antimicrobial Activity:

Caption: Key SAR principles for the antimicrobial activity of halogenated phenols.

Generally, increasing the number of halogen substituents and their atomic weight (I > Br > Cl) leads to enhanced antimicrobial activity. The position of the halogens also influences the activity profile.

Anticancer Activity

Substituted aminophenols have been investigated for their potential as anticancer agents. Their mechanism of action can vary, including the induction of apoptosis, inhibition of key signaling pathways, and generation of reactive oxygen species. The antiproliferative activity of amidino-substituted 2-aminophenol derivatives has been demonstrated against several human tumor cell lines.[17]

Enzyme Inhibition

The aminophenol scaffold can be modified to design potent and selective enzyme inhibitors. For example, halogenated analogs of known enzyme inhibitors can be synthesized to improve their pharmacokinetic properties and target engagement.

Future Perspectives and Applications

The versatile chemistry and diverse biological activities of this compound and its structural analogs make them highly valuable building blocks for drug discovery and development. Future research in this area will likely focus on:

-

Expansion of the Chemical Space: Synthesis of novel analogs with different halogenation patterns, additional functional groups, and diverse substitution at the amino and hydroxyl moieties.

-

Mechanism of Action Studies: Elucidation of the precise molecular mechanisms underlying the observed biological activities.

-

Quantitative Structure-Activity Relationship (QSAR) Studies: Development of predictive computational models to guide the design of more potent and selective analogs.[18][19][20][21][22][23]

-

Development of Drug Candidates: Optimization of lead compounds for improved efficacy, safety, and pharmacokinetic profiles.

Conclusion

This compound and its structural analogs represent a promising class of compounds with significant potential for the development of new therapeutic agents. This in-depth technical guide has provided a comprehensive overview of their synthesis, characterization, and biological activities. The detailed protocols and structure-activity relationships discussed herein are intended to serve as a valuable resource for researchers in the field, facilitating the exploration of this rich chemical space and the discovery of novel drugs.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 2-Bromo-4-chlorophenol synthesis - chemicalbook [chemicalbook.com]

- 4. CN103130657A - Synthetic method of 2-chloro-4-aminophenol - Google Patents [patents.google.com]

- 5. EP0347283A1 - Process for the preparation of 2,6-dichloro-4-aminophenol - Google Patents [patents.google.com]

- 6. Synthesis of Benzoxazoles from 2-Aminophenols and β-Diketones Using a Combined Catalyst of Brønsted Acid and Copper Iodide [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. epa.gov [epa.gov]

- 9. scirp.org [scirp.org]

- 10. alsenvironmental.co.uk [alsenvironmental.co.uk]

- 11. HPLC Analysis of Phenolic Compounds and Flavonoids with Overlapping Peaks - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Antimicrobial and antibiofilm activities of halogenated phenols against Staphylococcus aureus and other microbes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. 2-Aminophenol - Wikipedia [en.wikipedia.org]

- 15. researchgate.net [researchgate.net]

- 16. Multi‐Halogenated Indoles as Antimicrobial and Antivirulence Agents Against Drug‐Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Amidino substituted 2-aminophenols: biologically important building blocks for the amidino-functionalization of 2-substituted benzoxazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. Quantitative structure–activity relationships of chemical bioactivity toward proteins associated with molecular initiating events of organ-specific toxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

- 21. Quantitative structure–activity relationship study of amide derivatives as xanthine oxidase inhibitors using machine learning - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

Spectroscopic data for 2-Amino-4-bromo-6-chlorophenol

An In-depth Technical Guide to the Spectroscopic Characterization of 2-Amino-4-bromo-6-chlorophenol

This technical guide provides a comprehensive overview of the spectroscopic profile of this compound (CAS No: 179314-60-4).[1] Intended for researchers, chemists, and drug development professionals, this document moves beyond a simple data repository. It offers a predictive analysis grounded in established spectroscopic principles and data from structurally analogous compounds. We will explore the anticipated Nuclear Magnetic Resonance (NMR), Infrared (IR), Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis) spectroscopic data. Furthermore, this guide details robust, self-validating experimental protocols for acquiring this data, explaining the causality behind critical parameter choices to ensure data integrity and reproducibility.

Molecular Profile and Synthetic Considerations

This compound is a halogenated aminophenol with a molecular formula of C₆H₅BrClNO and a molecular weight of 222.47 g/mol .[2][3] Its structure, featuring amino, hydroxyl, bromo, and chloro substituents on a benzene ring, creates a unique electronic environment that makes it a valuable intermediate in organic synthesis.[4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| CAS Number | 179314-60-4 | [1] |

| Molecular Formula | C₆H₅BrClNO | [1] |

| Molecular Weight | 222.47 g/mol | [3] |

| Melting Point | 83-87 °C | |

| Appearance | Solid | |

| InChI Key | ISKCLWHHJKNMKI-UHFFFAOYSA-N | [1] |

A common synthetic route to this compound involves a two-step process starting from 2-bromo-4-chlorophenol. The first step is the nitration of the phenol ring, typically using a mixture of concentrated nitric and sulfuric acids. The resulting nitro-intermediate is then reduced to the primary amine, yielding the target molecule.[4] Rigorous spectroscopic characterization is essential to confirm the success of this synthesis and to verify the purity of the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are indispensable.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum is expected to show distinct signals for the two aromatic protons and exchangeable protons from the -NH₂ and -OH groups.[4] The chemical shifts of the aromatic protons are influenced by the electronic effects of all four substituents. The electron-donating amino and hydroxyl groups will shield the ring protons, while the electron-withdrawing halogens will deshield them.

Rationale for Experimental Choices:

-

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice. Its polarity effectively solubilizes the phenol, and its hydrogen-bonding capabilities slow down the exchange rate of the -OH and -NH₂ protons, often allowing them to be observed as broader, distinct signals. In contrast, solvents like CDCl₃ might lead to very broad or unobservable exchangeable proton signals.

-

Frequency: A high-field instrument (e.g., 500 MHz) is recommended to achieve better signal dispersion, which is crucial for resolving the coupling between the aromatic protons.

Table 2: Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~9.5 - 10.5 | Broad Singlet | 1H | -OH | Phenolic proton, chemical shift is concentration and temperature dependent. |

| ~7.30 | Doublet | 1H | H-5 | Deshielded by adjacent chlorine and para bromine. |

| ~6.95 | Doublet | 1H | H-3 | Shielded by adjacent amino group. |

| ~5.0 - 6.0 | Broad Singlet | 2H | -NH₂ | Amino protons, chemical shift is variable. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will display six distinct signals for the aromatic carbons, as the substitution pattern removes all symmetry. The chemical shifts are highly dependent on the attached substituent.

Table 3: Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~145.0 | C-1 (C-OH) | Attached to the electronegative oxygen atom. |

| ~138.0 | C-2 (C-NH₂) | Influenced by the electron-donating amino group. |

| ~128.5 | C-5 | Attached to a proton and influenced by adjacent halogens. |

| ~125.0 | C-3 | Attached to a proton and influenced by the amino group. |

| ~118.0 | C-6 (C-Cl) | Attached to the electronegative chlorine atom. |

| ~110.0 | C-4 (C-Br) | Attached to the electronegative bromine atom; exhibits a lower shift than C-Cl due to the heavy atom effect. |

Experimental Protocol for NMR Data Acquisition

-

Sample Preparation: Accurately weigh approximately 10-15 mg of this compound and dissolve it in ~0.7 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrument Setup: Use a 500 MHz NMR spectrometer. Tune and shim the instrument to ensure high magnetic field homogeneity.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Set a spectral width of approximately 16 ppm.

-

Use a 30° pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 16 scans for a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum.

-

Set a spectral width of approximately 240 ppm.

-

Use a 45° pulse angle and a relaxation delay of 2 seconds.

-

Acquire at least 1024 scans.

-

-

Data Processing: Apply a Fourier transform to the acquired Free Induction Decays (FIDs). Phase and baseline correct the spectra. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H, δ = 39.52 ppm for ¹³C).

NMR Workflow Diagram

Caption: Workflow for NMR spectroscopic analysis.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis.

Predicted Mass Spectrum

For this compound (MW = 222.47 g/mol ), the mass spectrum will show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine (⁷⁹Br/~50.7%, ⁸¹Br/~49.3%) and chlorine (³⁵Cl/~75.8%, ³⁷Cl/~24.2%). This results in a cluster of peaks for the molecular ion:

-

[M]⁺: m/z ~221 (for ⁷⁹Br and ³⁵Cl)

-

[M+2]⁺: m/z ~223 (for ⁸¹Br/³⁵Cl and ⁷⁹Br/³⁷Cl) - expected to be the most intense peak in the cluster.

-

[M+4]⁺: m/z ~225 (for ⁸¹Br and ³⁷Cl)

High-resolution mass spectrometry (HRMS) would confirm the elemental formula C₆H₅BrClNO with a calculated exact mass of approximately 220.9243 Da.[2]

Experimental Protocol for ESI-MS

Rationale for Experimental Choices:

-

Ionization: Electrospray ionization (ESI) is a soft ionization technique suitable for polar molecules like phenols, minimizing fragmentation and ensuring the observation of the molecular ion. It can be run in both positive and negative ion modes.

-

Instrumentation: A high-resolution instrument like a Quadrupole Time-of-Flight (Q-TOF) or Orbitrap mass spectrometer is ideal for accurate mass measurements, which are critical for formula confirmation.

-

Sample Preparation: Prepare a dilute solution of the compound (~10 µg/mL) in a suitable solvent like methanol or acetonitrile.

-

Infusion: Directly infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

MS Parameters (Positive Ion Mode):

-

Capillary Voltage: 3.5 - 4.5 kV

-

Nebulizer Gas (N₂): Set to an appropriate pressure for a stable spray.

-

Drying Gas (N₂): Set to a temperature of 250-350 °C.

-

-

Data Acquisition: Acquire the full scan mass spectrum over a range of m/z 50-500.

-

Data Analysis: Analyze the isotopic pattern of the molecular ion to confirm the presence of one bromine and one chlorine atom. Use the accurate mass measurement to confirm the elemental composition.

Mass Spectrometry Workflow Diagram

Caption: Workflow for Mass Spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound will show characteristic absorption bands for the O-H, N-H, and C-H bonds, as well as absorptions related to the aromatic ring.

Table 4: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group | Vibration Mode |

| 3400 - 3500 | Medium, Broad | O-H | Stretching |

| 3300 - 3400 | Medium, Two Bands | N-H | Asymmetric & Symmetric Stretching |

| 3000 - 3100 | Weak | Aromatic C-H | Stretching |

| 1500 - 1600 | Medium-Strong | C=C | Aromatic Ring Stretching |

| 1310 - 1360 | Strong | C-N | Stretching |

| 1180 - 1260 | Strong | C-O | Stretching |

| 800 - 900 | Strong | C-H | Out-of-plane Bending |

| 600 - 800 | Medium-Strong | C-Cl, C-Br | Stretching |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Phenolic compounds typically exhibit strong absorption bands in the UV region. The presence of the amino group (an auxochrome) and halogens will cause shifts in the absorption maxima compared to unsubstituted phenol.

Rationale for Experimental Choices:

-

Solvent: Ethanol or methanol are common choices as they are transparent in the relevant UV range and can solubilize the analyte.

-

Prediction: Based on data for similar compounds like 2-amino-4-chlorophenol and 2-aminophenol, absorption maxima (λ_max) are expected around 220-240 nm and 280-300 nm, corresponding to π→π* transitions within the benzene ring.[5][6]

Conclusion

The spectroscopic characterization of this compound is a critical step in its synthesis and application. This guide provides a detailed predictive framework for its ¹H NMR, ¹³C NMR, Mass Spectrometry, IR, and UV-Vis data. By following the outlined experimental protocols, researchers can acquire high-quality, reliable data to confirm the structure and purity of this versatile chemical intermediate. The emphasis on the rationale behind experimental choices aims to empower scientists to adapt these methods to their specific instrumentation and research goals, ensuring robust and reproducible results.

References

- 1. 2-amino-6-bromo-4-chlorophenol [stenutz.eu]

- 2. This compound | C6H5BrClNO | CID 57905988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Amino-6-bromo-4-chlorophenol 97 179314-60-4 [sigmaaldrich.com]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. UV-Vis Spectrum of 2-Amino-4-nitrophenol | SIELC Technologies [sielc.com]

Foreword: A Senior Application Scientist's Perspective on Purity

An In-Depth Technical Guide to the Purity Analysis of 2-Amino-4-bromo-6-chlorophenol

In the realm of drug development and advanced chemical research, the term "purity" transcends a simple numerical value. It represents the foundational confidence upon which all subsequent data are built. For a molecule like this compound, a halogenated aromatic compound with significant potential as a synthetic building block, understanding its purity profile is not merely a quality control checkpoint; it is an indispensable component of scientific rigor. An uncharacterized impurity, even at trace levels, can derail a synthesis, compromise biological assay results, or introduce unforeseen toxicity.

This guide is structured not as a rigid protocol, but as a strategic framework. It champions an orthogonal approach, leveraging the strengths of multiple, independent analytical techniques to build a comprehensive and self-validating purity assessment. We will delve into the "why" behind each experimental choice, moving beyond a simple recitation of steps to empower researchers with the rationale needed to adapt, troubleshoot, and confidently attest to the quality of their materials.

The Orthogonal Strategy: A Multi-Faceted Approach to Confidence

No single analytical technique can provide a complete picture of a compound's purity. Each method has inherent biases and limitations. A substance may appear pure by one method (e.g., HPLC-UV) while containing significant impurities that are invisible to that specific detection method (e.g., non-UV active compounds). The core principle of an orthogonal strategy is to combine techniques that rely on different physicochemical principles of separation and detection. This creates a robust, cross-verifying system where the weaknesses of one method are covered by the strengths of another. For this compound, a comprehensive assessment relies on the convergence of chromatographic, spectroscopic, and elemental data.

Caption: Orthogonal strategy for comprehensive purity analysis.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Purity Determination

For non-volatile organic molecules like this compound, Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the primary tool for quantifying purity and detecting process-related impurities. The separation is based on the differential partitioning of the analyte and its impurities between a nonpolar stationary phase (typically C18) and a polar mobile phase.

Causality Behind Experimental Choices:

-

Stationary Phase: A C18 (octadecylsilane) column is selected for its versatility and strong hydrophobic retention of aromatic compounds.

-

Mobile Phase: A gradient of acetonitrile (or methanol) and water is used. A gradient elution, where the organic solvent concentration is increased over time, is crucial for resolving impurities with a wide range of polarities and ensuring that highly retained compounds are eluted in a reasonable time. A small amount of acid (e.g., trifluoroacetic acid or formic acid) is often added to the mobile phase to suppress the ionization of the phenolic hydroxyl and basic amino groups, resulting in sharper, more symmetrical peaks.[1]

-

Detection: A Diode Array Detector (DAD) or Photodiode Array (PDA) detector is superior to a fixed-wavelength UV detector. It provides spectral data for each peak, which is invaluable for assessing peak purity and tentatively identifying impurity classes. The detection wavelength is typically set at or near the absorbance maximum of the main compound to maximize sensitivity.[2]

Experimental Protocol: HPLC Method Validation

The validation of the analytical method is critical to ensure that the data generated are reliable.[3][4] This protocol is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5]

-

System Suitability: Before any analysis, inject a standard solution of this compound (e.g., five replicate injections). The system is deemed suitable if the relative standard deviation (%RSD) of the peak area is ≤ 2.0%, and theoretical plates and tailing factor meet predefined criteria.

-

Specificity: Inject a blank (mobile phase), a solution of the main compound, and a spiked sample containing known potential impurities (e.g., starting materials like 2-bromo-4-chlorophenol). The method is specific if the main peak is well-resolved from all impurity peaks.[3]

-

Linearity: Prepare a series of at least five standard solutions of this compound over a concentration range (e.g., 0.01 mg/mL to 1.0 mg/mL). Plot the peak area versus concentration. The method is linear if the correlation coefficient (R²) is ≥ 0.999.

-

Accuracy: Analyze samples with a known concentration of the pure compound (e.g., three concentrations, three replicates each). Accuracy is expressed as the percentage recovery. Acceptance criteria are typically 98-102%.[1]

-

Precision:

-

Repeatability (Intra-day): Analyze six replicate samples of the same lot on the same day.

-

Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst or instrument.

-

The %RSD for both should be ≤ 2.0%.

-

-

Limit of Quantitation (LOQ) & Limit of Detection (LOD): Determine the lowest concentration at which the analyte can be reliably quantified (LOQ) and detected (LOD), typically at a signal-to-noise ratio of 10:1 and 3:1, respectively. This is crucial for quantifying trace impurities.[1][2]

Data Presentation: HPLC Validation Summary

| Parameter | Specification | Result Example |

| Linearity (R²) | ≥ 0.999 | 0.9998 |

| Range | 0.01 - 1.0 mg/mL | Conforms |

| Accuracy (% Recovery) | 98.0 - 102.0% | 99.5% |

| Precision (% RSD) | ≤ 2.0% | 0.8% |

| LOD | Report Value | 0.003 mg/mL |

| LOQ | Report Value | 0.01 mg/mL |

| Specificity | No interference at analyte Rt | Conforms |

Gas Chromatography-Mass Spectrometry (GC-MS): Screening for Volatile Impurities

While HPLC is excellent for non-volatile compounds, GC-MS is the gold standard for identifying and quantifying volatile and semi-volatile organic impurities that may be present from the synthesis, such as residual solvents or volatile by-products.[6][7]

Causality Behind Experimental Choices:

-

Derivatization: Phenols and amines are polar and can exhibit poor peak shape and thermal instability in a GC system. Derivatization, typically silylation with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), is often necessary. This process replaces the active hydrogens on the -OH and -NH₂ groups with nonpolar trimethylsilyl (TMS) groups, increasing volatility and improving chromatographic performance.

-